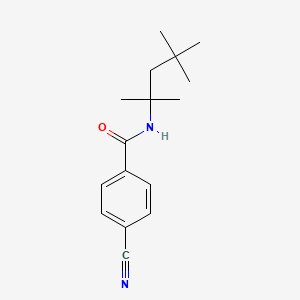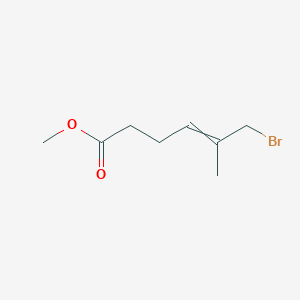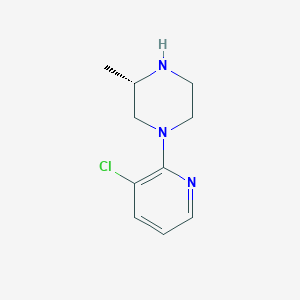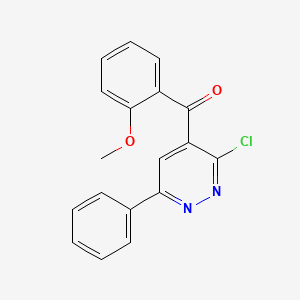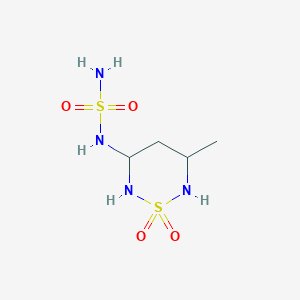
N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide is a chemical compound characterized by its unique structure, which includes a thiadiazine ring with a sulfuric diamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide typically involves the reaction of 5-methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazine with sulfuric diamide under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid
- Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~2,6-thiadiazine-3-carboxylate
Uniqueness
N-(5-Methyl-1,1-dioxo-1lambda~6~,2,6-thiadiazinan-3-yl)sulfuric diamide is unique due to its sulfuric diamide group, which imparts distinct chemical properties and reactivity compared to other thiadiazine derivatives. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
857747-77-4 |
|---|---|
Formule moléculaire |
C4H12N4O4S2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
3-methyl-1,1-dioxo-5-(sulfamoylamino)-1,2,6-thiadiazinane |
InChI |
InChI=1S/C4H12N4O4S2/c1-3-2-4(7-13(5,9)10)8-14(11,12)6-3/h3-4,6-8H,2H2,1H3,(H2,5,9,10) |
Clé InChI |
DUXIYPRPJHUKCL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NS(=O)(=O)N1)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
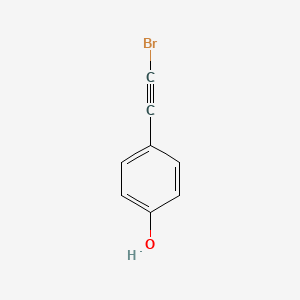
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)
